Cas no 10439-23-3 (4-Methylbenzenesulfinyl Chloride)

4-Methylbenzenesulfinyl Chloride 化学的及び物理的性質
名前と識別子
-
- P-TOLUENESULFINYL CHLORIDE
- 4-methylbenzenesulfinyl chloride
- 4-methyl-benzenesulfinyl chloride
- Benzenesulfinyl chloride,4-methyl-
- p-Toluenesulphinyl chloride
- DB-009806
- DYYLCPSSSFWEEA-UHFFFAOYSA-N
- EN300-116775
- 4-Methylbenzene-1-sulfinic Chloride
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester
- SCHEMBL1898522
- 4-methylbenzene-1-sulfinyl chloride
- C14066
- CS-0308352
- AKOS006276472
- DTXSID40400565
- 10439-23-3
- 4-methylbenzenesulfinylchloride
- SY310207
- MFCD01630822
- 4-Methylbenzenesulfinyl Chloride
-
- MDL: MFCD01630822
- インチ: InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
- InChIKey: DYYLCPSSSFWEEA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)Cl
計算された属性
- せいみつぶんしりょう: 173.99100
- どういたいしつりょう: 173.991
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.2645 (estimate)
- ゆうかいてん: 57°C
- PSA: 36.28000
- LogP: 3.12210
4-Methylbenzenesulfinyl Chloride セキュリティ情報
4-Methylbenzenesulfinyl Chloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Methylbenzenesulfinyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M299790-5g |
4-Methylbenzenesulfinyl Chloride |
10439-23-3 | 5g |
865.00 | 2021-08-03 | ||
TRC | M299790-1g |
4-Methylbenzenesulfinyl Chloride |
10439-23-3 | 1g |
290.00 | 2021-08-03 | ||
A2B Chem LLC | AE17934-5g |
P-Toluenesulfinyl chloride |
10439-23-3 | 95% | 5g |
$3088.00 | 2024-04-20 | |
A2B Chem LLC | AE17934-2.5g |
P-Toluenesulfinyl chloride |
10439-23-3 | 95% | 2.5g |
$2098.00 | 2024-04-20 | |
A2B Chem LLC | AE17934-250mg |
P-Toluenesulfinyl chloride |
10439-23-3 | 95% | 250mg |
$555.00 | 2024-04-20 | |
Aaron | AR008ZBU-250mg |
P-TOLUENESULFINYL CHLORIDE |
10439-23-3 | 95% | 250mg |
$705.00 | 2023-12-16 | |
Aaron | AR008ZBU-10g |
P-TOLUENESULFINYL CHLORIDE |
10439-23-3 | 95% | 10g |
$5937.00 | 2023-12-16 | |
Aaron | AR008ZBU-2.5g |
P-TOLUENESULFINYL CHLORIDE |
10439-23-3 | 95% | 2.5g |
$2719.00 | 2023-12-16 | |
Aaron | AR008ZBU-1g |
P-TOLUENESULFINYL CHLORIDE |
10439-23-3 | 95% | 1g |
$1399.00 | 2023-12-16 | |
1PlusChem | 1P008Z3I-5g |
P-TOLUENESULFINYL CHLORIDE |
10439-23-3 | 95% | 5g |
$3647.00 | 2023-12-26 |
4-Methylbenzenesulfinyl Chloride 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
4-Methylbenzenesulfinyl Chlorideに関する追加情報
4-Methylbenzenesulfinyl Chloride: A Comprehensive Overview
4-Methylbenzenesulfinyl Chloride, also known by its CAS number 10439-23-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, which belongs to the class of sulfinyl chlorides, is characterized by its unique structure and versatile reactivity. In recent years, advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in modern chemistry.
The molecular structure of 4-Methylbenzenesulfinyl Chloride consists of a benzene ring substituted with a methyl group at the para position and a sulfinyl chloride group (-SOCl) attached to the benzene ring. This configuration imparts distinctive electronic properties to the molecule, making it highly reactive in various chemical transformations. The sulfinyl chloride group is particularly notable for its ability to act as an electrophilic center, facilitating nucleophilic substitutions and other reactions that are pivotal in organic synthesis.
Recent studies have explored the synthesis of 4-Methylbenzenesulfinyl Chloride through innovative routes, including the use of transition metal catalysts and microwave-assisted techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in complex molecule construction. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators, which hold promise in therapeutic development.
In terms of chemical reactivity, 4-Methylbenzenesulfinyl Chloride exhibits remarkable versatility. It can undergo nucleophilic aromatic substitution, where the sulfinyl chloride group acts as an excellent leaving group. This property has been exploited in the construction of heterocyclic compounds, which are integral to many pharmaceutical agents. Additionally, the compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, further expanding its utility in organic synthesis.
The application of 4-Methylbenzenesulfinyl Chloride extends beyond traditional organic synthesis. Recent research has demonstrated its potential in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable sulfonamide linkages has made it a valuable building block for creating high-performance materials with tailored properties.
In conclusion, 4-Methylbenzenesulfinyl Chloride, with its unique structure and reactivity, continues to be a focal point in chemical research. Its role as a versatile intermediate in drug discovery and materials science underscores its significance in advancing modern chemistry. As research progresses, new applications and synthetic strategies for this compound are expected to emerge, further solidifying its position as an essential tool in the chemist's arsenal.
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